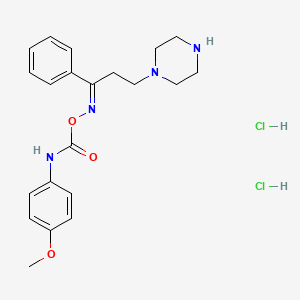
Propiophenone, 3-(1-piperazinyl)-, O-(p-methoxycarbaniloyl)oxime, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride is a complex organic compound that features a piperazine ring, a propiophenone moiety, and an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride typically involves multiple steps:
Formation of 3-(1-Piperazinyl)propiophenone: This can be achieved through the reaction of propiophenone with piperazine under basic conditions.
Oxime Formation: The ketone group of 3-(1-Piperazinyl)propiophenone is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Carbaniloylation: The oxime is then reacted with p-methoxyphenyl isocyanate to form the carbaniloyl derivative.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: The oxime group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include N-oxides or other oxidized derivatives.
Reduction: The primary amine derivative.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The oxime group may also play a role in binding to metal ions or other biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(1-Piperazinyl)propiophenone: Lacks the oxime and carbaniloyl groups, making it less complex.
4-Methoxyphenyl isocyanate: Used in the synthesis of the carbaniloyl derivative.
Hydroxylamine hydrochloride: Used in the formation of the oxime group.
Uniqueness
3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring, oxime group, and carbaniloyl moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
97670-07-0 |
|---|---|
Molecular Formula |
C21H28Cl2N4O3 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
[(Z)-(1-phenyl-3-piperazin-1-ylpropylidene)amino] N-(4-methoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C21H26N4O3.2ClH/c1-27-19-9-7-18(8-10-19)23-21(26)28-24-20(17-5-3-2-4-6-17)11-14-25-15-12-22-13-16-25;;/h2-10,22H,11-16H2,1H3,(H,23,26);2*1H/b24-20-;; |
InChI Key |
CMDZDRVNENZCDA-NIEDPPGPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)O/N=C(/CCN2CCNCC2)\C3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)ON=C(CCN2CCNCC2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















